2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid
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Overview
Description
2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropanecarboxylic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Carbamoylation: The trifluoromethoxyphenyl intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative.
Cyclopropanation: The final step involves the cyclopropanation of the carbamoyl derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl and cyclopropanecarboxylic acid moieties interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-((3-(Trifluoromethyl)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid
- 2-(N-((3-(Methoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid
- 2-(N-((3-(Chloromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid
Uniqueness
The presence of the trifluoromethoxy group in 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)21-8-3-1-2-7(4-8)6-17-11(18)9-5-10(9)12(19)20/h1-4,9-10H,5-6H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKYUNKQJIMTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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